molecular formula C10H15Br2NO2 B12276394 Tert-butyl 3-(2,2-dibromovinyl)azetidine-1-carboxylate

Tert-butyl 3-(2,2-dibromovinyl)azetidine-1-carboxylate

Cat. No.: B12276394
M. Wt: 341.04 g/mol
InChI Key: HHYMZESVKOHDPJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2,2-dibromovinyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C10H15Br2NO2 and a molecular weight of 341.04 g/mol . This compound is characterized by the presence of an azetidine ring, a tert-butyl ester group, and a dibromovinyl moiety. It is used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of tert-butyl 3-(2,2-dibromovinyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl esters and dibromoalkenes. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper compounds to facilitate the coupling reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl 3-(2,2-dibromovinyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 3-(2,2-dibromovinyl)azetidine-1-carboxylate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-(2,2-dibromovinyl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The dibromovinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Tert-butyl 3-(2,2-dibromovinyl)azetidine-1-carboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its dibromovinyl group, which imparts distinct reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C10H15Br2NO2

Molecular Weight

341.04 g/mol

IUPAC Name

tert-butyl 3-(2,2-dibromoethenyl)azetidine-1-carboxylate

InChI

InChI=1S/C10H15Br2NO2/c1-10(2,3)15-9(14)13-5-7(6-13)4-8(11)12/h4,7H,5-6H2,1-3H3

InChI Key

HHYMZESVKOHDPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C=C(Br)Br

Origin of Product

United States

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